molecular formula C15H21NO4 B1457095 Methyl 4-[1-(Boc-amino)ethyl]benzoate CAS No. 1211572-02-9

Methyl 4-[1-(Boc-amino)ethyl]benzoate

Cat. No.: B1457095
CAS No.: 1211572-02-9
M. Wt: 279.33 g/mol
InChI Key: LFNXGVQOIUBOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[1-(Boc-amino)ethyl]benzoate is an organic compound with the molecular formula C15H21NO4. It is a derivative of benzoic acid and contains a tert-butoxycarbonyl (Boc) protected amino group. This compound is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .

Scientific Research Applications

Methyl 4-[1-(Boc-amino)ethyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds for research purposes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials

Safety and Hazards

“Methyl 4-[1-(Boc-amino)ethyl]benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Methyl 4-[1-(Boc-amino)ethyl]benzoate is primarily used as a reactant in the preparation of sulfonylaminomethyl five-membered heterocyclic carboxamides . These carboxamides act as bradykinin B1 antagonists , which are involved in inflammatory responses, pain perception, and blood pressure regulation.

Mode of Action

It’s known that the compound is used to prepare sulfonylaminomethyl five-membered heterocyclic carboxamides . These carboxamides likely interact with the bradykinin B1 receptors, inhibiting their activity and thus modulating the physiological responses mediated by these receptors.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the bradykinin B1 receptor signaling pathway. Bradykinin B1 receptors are part of the kinin-kallikrein system, which is involved in inflammation, blood pressure regulation, coagulation, and pain perception. By acting as an antagonist, the compound can potentially modulate these physiological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other molecules, and the specific conditions under which the compound is stored and used. For instance, it is recommended to store the compound in a dry environment at room temperature .

Biochemical Analysis

Biochemical Properties

Methyl 4-[1-(Boc-amino)ethyl]benzoate plays a significant role in biochemical reactions, particularly in the synthesis of sulfonylaminomethyl five-membered heterocyclic carboxamides, which are used as bradykinin B1 antagonists . The compound interacts with various enzymes and proteins during these reactions. For instance, it is involved in esterification reactions catalyzed by esterases, which facilitate the conversion of the ester group into a carboxylic acid. Additionally, the Boc-protected amino group can be deprotected by acid-catalyzed hydrolysis, allowing the free amino group to participate in further biochemical reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . It also impacts cell signaling pathways by interacting with specific receptors and proteins, thereby modulating gene expression and cellular responses. These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound may inhibit the activity of certain esterases by binding to their active sites, thereby preventing the hydrolysis of ester bonds . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at room temperature in a sealed container . It may degrade over time when exposed to moisture or acidic conditions, leading to the formation of degradation products that can affect its biochemical activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and produce desired biochemical effects, such as enzyme inhibition or receptor modulation . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to ester hydrolysis and amino acid metabolism . The compound interacts with enzymes such as esterases and proteases, which facilitate its conversion into various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells . Additionally, the compound may affect the activity of cofactors and other regulatory molecules involved in these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[1-(Boc-amino)ethyl]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[1-(Boc-amino)ethyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[1-(Boc-amino)ethyl]benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and biologically active molecules .

Properties

IUPAC Name

methyl 4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-6-8-12(9-7-11)13(17)19-5/h6-10H,1-5H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNXGVQOIUBOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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